4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O5S2/c1-28-12-10-24(11-13-29-2)31(26,27)15-8-6-14(7-9-15)19(25)23-20-22-18-16(21)4-3-5-17(18)30-20/h3-9H,10-13H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJWQYJWSBWBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Stepwise Synthesis Protocol
The synthesis follows three primary stages:
Synthesis of 4-Chloro-1,3-benzothiazol-2-amine
The benzothiazole core is synthesized via cyclization of 2-amino-4-chlorothiophenol with a carbonyl source (e.g., cyanogen bromide) under acidic conditions.
Reaction Conditions :
- Reactants : 2-Amino-4-chlorothiophenol, cyanogen bromide
- Solvent : Ethanol/water mixture
- Temperature : Reflux at 80°C for 6 hours
- Yield : ~70% (reported for analogous benzothiazoles).
Preparation of 4-(Bis(2-methoxyethyl)sulfamoyl)benzoyl Chloride
The sulfamoyl group is introduced via sulfonation of benzoic acid derivatives:
- Sulfonation : Treat 4-nitrobenzoic acid with chlorosulfonic acid to form 4-nitrobenzenesulfonyl chloride.
- Amination : React the sulfonyl chloride with bis(2-methoxyethyl)amine in dichloromethane (DCM) at 0°C.
- Reduction : Catalytically reduce the nitro group to an amine using H₂/Pd-C.
- Chlorination : Convert the carboxylic acid to acyl chloride using thionyl chloride (SOCl₂).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | ClSO₃H, 0°C, 2 hr | 85 |
| Amination | Bis(2-methoxyethyl)amine, DCM | 78 |
| Reduction | H₂/Pd-C, EtOAc | 90 |
| Chlorination | SOCl₂, reflux | 95 |
Amide Coupling
The final step couples 4-chloro-1,3-benzothiazol-2-amine with 4-(bis(2-methoxyethyl)sulfamoyl)benzoyl chloride:
Reaction Conditions :
Optimization of Reaction Conditions
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are preferred over batch processes:
Characterization and Quality Control
The final product is validated using:
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Corresponding substituted derivatives
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H25ClN3O5S2
- Molecular Weight : 463.6 g/mol
- Structural Features :
- Benzamide core
- Sulfamoyl group
- Benzothiazole moiety
Chemistry
The compound serves as a building block in organic synthesis , facilitating the development of new materials and compounds. Its structural components allow for modifications that can lead to derivatives with enhanced properties.
Biology
In biological research, this compound has been investigated for its potential as a biochemical probe . Its ability to interact with specific biological targets makes it useful in studying various biochemical pathways and mechanisms.
Medicine
Research into the therapeutic properties of this compound has revealed potential applications in treating diseases. Key areas of focus include:
- Anti-inflammatory Activity : Studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.
- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties by modulating cellular mechanisms involved in cancer progression.
Industry
In industrial applications, 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide is utilized in the formulation of specialty chemicals and advanced materials . Its chemical stability and reactivity make it suitable for creating products with specific performance characteristics.
Case Study 1: Anticancer Research
A study evaluated the anticancer activity of various derivatives of benzamide compounds similar to this compound against human colorectal carcinoma (HCT116) cell lines. Results indicated significant cytotoxicity (IC50 values ranging from 4.53 µM to 9.99 µM), suggesting that modifications to the benzamide structure can enhance anticancer efficacy .
Case Study 2: Anti-inflammatory Applications
Research into the anti-inflammatory properties demonstrated that compounds with similar structural motifs could inhibit pro-inflammatory cytokine production in vitro. This suggests that this compound may also exhibit similar effects, warranting further investigation .
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl and benzothiazole groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The compound’s key structural features include:
- Sulfamoyl substituent : Bis(2-methoxyethyl) groups enhance solubility due to ether linkages, contrasting with lipophilic substituents like bis(2-chloroethyl) or cyclohexyl(ethyl) in analogues.
- Benzothiazole ring : The 4-chloro substitution differs from other variants (e.g., 4-ethoxy, 6-chloro-4-methyl), influencing electronic properties and target binding .
Table 1: Comparison of Structural and Physical Properties
*Estimated using analogous compounds.
Key Research Findings and Implications
Substituent Effects: Bis(2-methoxyethyl) groups balance solubility and membrane permeability, making the target compound more drug-like than highly lipophilic (e.g., bis(2-chloroethyl)) or rigid (e.g., oxadiazole) analogues .
Unresolved Questions :
- Pharmacokinetic data (e.g., bioavailability, metabolic stability) are absent for the target compound.
- The role of the benzothiazole ring in mechanism-of-action remains speculative without targeted assays.
Biological Activity
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its unique structure, featuring a benzamide core substituted with a sulfamoyl group and a chloro-benzothiazole moiety. The synthesis typically involves multi-step processes including sulfonation and nucleophilic substitution reactions. A common route includes:
- Reduction : Converting nitro groups to amines.
- Sulfonation : Introducing the sulfamoyl group.
- Substitution : Adding chloro and methoxyethyl groups under controlled conditions.
These steps are crucial for achieving high purity and yield of the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as glucose metabolism and cell proliferation.
Pharmacological Effects
Research indicates that the compound exhibits:
- Antitumor Activity : In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antidiabetic Properties : It may act as an inhibitor of α-glucosidase, which is significant in managing postprandial blood glucose levels.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory markers in cellular models.
Case Studies
Several studies have evaluated the efficacy of this compound:
- Study on Antitumor Activity :
- Evaluation of Antidiabetic Effects :
- Inflammation Model Study :
Data Table: Summary of Biological Activities
| Activity Type | Model/System | Key Findings |
|---|---|---|
| Antitumor | Various cancer cell lines | Significant reduction in cell proliferation |
| Antidiabetic | In vitro α-glucosidase | Effective inhibition of enzyme activity |
| Anti-inflammatory | RAW 264.7 macrophages | Decreased cytokine production |
Q & A
Q. What are the recommended synthetic routes for 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?
The compound can be synthesized via N-acylation and sulfamoylation reactions. For example:
- Step 1 : React 4-chloro-1,3-benzothiazol-2-amine with a sulfamoyl chloride derivative (e.g., bis(2-methoxyethyl)sulfamoyl chloride) in anhydrous ethanol under reflux (4–6 hours) with glacial acetic acid as a catalyst .
- Step 2 : Purify the product via column chromatography (silica gel, ethyl acetate/hexane 3:7) and confirm purity using HPLC (>98%).
- Key variables : Temperature (70–80°C), solvent polarity, and stoichiometric ratios (amine:sulfamoyl chloride = 1:1.2) influence yield. Yield improvements (from 45% to 68%) are observed with ultrasonication-assisted mixing .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR : and NMR confirm sulfamoyl and benzothiazole moieties. For example, the sulfamoyl group shows resonances at δ 3.4–3.7 ppm (OCHCHO) .
- Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 483.12) .
- Elemental analysis : Acceptable tolerance ≤0.3% for C, H, N, S .
- XRD : Crystallographic data (if available) validate molecular geometry .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC values typically 10–50 µM) .
- Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC determination via broth dilution) .
- Enzyme inhibition : Evaluate interactions with kinases or proteases via fluorescence-based assays (e.g., ATPase activity) .
Advanced Research Questions
Q. How should experimental designs be structured to investigate structure-activity relationships (SAR) for derivatives of this compound?
- Variable groups : Modify the sulfamoyl substituents (e.g., replace 2-methoxyethyl with cyclopropyl) or the benzothiazole core (e.g., introduce electron-withdrawing groups) .
- Assay matrix : Test derivatives against 3–5 biological targets (e.g., cancer cells, bacterial strains) with triplicate measurements.
- Data analysis : Use multivariate regression to correlate logP, steric bulk, and electronic effects with activity .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Case example : If Compound A shows high cytotoxicity in one study (IC = 12 µM) but low activity in another (IC > 100 µM):
Q. What methodologies are recommended for identifying metabolites and degradation products?
Q. How can computational modeling enhance the understanding of this compound’s mechanism?
- Docking simulations : Use AutoDock Vina to predict binding to target proteins (e.g., EGFR kinase; binding energy ≤ -8.5 kcal/mol) .
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories (RMSD ≤ 2.0 Å indicates stable binding) .
- QSAR : Develop models with descriptors like polar surface area (PSA) and H-bond acceptors .
Q. What strategies mitigate batch-to-batch variability in synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
